N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide
Description
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide is a synthetic amphiphilic molecule featuring a polyethylene glycol (PEG)-like ethoxyethoxy chain linked to an octanamide group. Its synthesis involves coupling tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate with octanoyl derivatives, as described in a 2024 patent (Example 429) . Analytical data from the patent includes:
Properties
CAS No. |
143266-94-8 |
|---|---|
Molecular Formula |
C14H29NO4 |
Molecular Weight |
275.38 g/mol |
IUPAC Name |
N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octanamide |
InChI |
InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-14(17)15-8-10-18-12-13-19-11-9-16/h16H,2-13H2,1H3,(H,15,17) |
InChI Key |
NFDQPOFXEFEHMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide typically involves the reaction of octanoyl chloride with triethylene glycol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with ammonia or an amine. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Pyridine or triethylamine
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves:
Continuous Mixing: Reactants are continuously mixed in a flow reactor.
Temperature Control: Precise temperature control to optimize reaction rates.
Purification: The product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The triethylene glycol chain provides flexibility and enhances solubility, while the octanamide group interacts with hydrophobic regions of target molecules. This dual functionality makes it effective in various applications, including drug delivery and enzyme inhibition.
Comparison with Similar Compounds
Structural Analogs and Key Properties
Functional Group Impact on Behavior
- Polarity and Solubility: The ethoxyethoxy chain enhances water solubility, but the octanamide group introduces moderate lipophilicity, balancing amphiphilicity. This contrasts with 2-(2-ethoxyethoxy)ethanol, which is fully hydrophilic and volatile .
- Toxicity: While 2-(2-ethoxyethoxy)ethanol is classified as hazardous under CLP regulations (irritant, reproductive toxicity), the octanamide’s amide group may reduce acute toxicity due to lower volatility and metabolic stability .
- Environmental Persistence : Fluorinated analogs like 73772-34-6 exhibit extreme persistence due to C-F bonds, whereas the octanamide’s hydrocarbon tail is more biodegradable .
Regulatory and Industrial Relevance
- Pharmaceuticals : The patent’s synthesis method suggests drug delivery applications, leveraging PEG-like solubility enhancement.
- Coatings/Surfactants : 2-(2-Ethoxyethoxy)ethyl acetate’s ester group makes it suitable for industrial solvents, while the octanamide’s stability could favor long-acting surfactants.
Biological Activity
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide, also known as N-[2-(2-hydroxyethoxy)ethyl]octanamide, is a compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H29NO
- Molecular Weight : 275.38 g/mol
- Structure : The compound features an octanamide backbone with hydroxyethoxyethyl substituents, which contribute to its amphiphilic nature, enhancing solubility in both hydrophilic and hydrophobic environments.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyethoxyethyl group can form hydrogen bonds, enhancing the compound's binding affinity and specificity toward target molecules. This interaction is crucial for its potential applications in medicinal chemistry, particularly in drug design aimed at specific biological pathways.
Biological Activity
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Anti-cancer Potential : Research indicates that compounds with similar structures have shown promise as anti-cancer agents by inhibiting cellular proliferation and inducing apoptosis in cancer cell lines. The specific effects of this compound on cancer cells remain to be thoroughly investigated.
- Insect Repellency : In studies evaluating various compounds for their effectiveness as insect repellents, this compound was included among over 4,600 tested compounds. Its structural characteristics suggest potential effectiveness in repelling rodents and insects due to its unique chemical properties .
Case Studies
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-[2-(2-hydroxyethoxy)ethyl]decanamide | Longer alkyl chain | Potential anti-cancer activity |
| N-[2-(2-hydroxyethoxy)ethyl]hexanamide | Shorter alkyl chain | Antimicrobial properties observed |
| N-[2-(2-hydroxyethoxy)ethyl]butanamide | Even shorter alkyl chain | Limited biological activity reported |
The variations in alkyl chain length significantly affect the physical and chemical properties of these compounds, influencing their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
